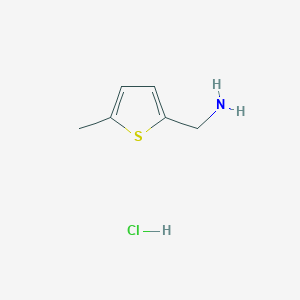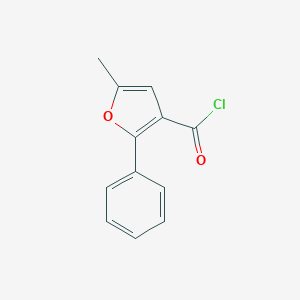
1-メチルインドール-5-ボロン酸
概要
説明
Synthesis Analysis
The synthesis of N-methylindole derivatives, including those related to boronic acids, involves stoichiometric reactions that can produce zwitterionic species. These species exhibit restricted rotation around certain bonds, highlighting the complex nature of their synthesis and the potential for generating diverse molecular structures (Focante et al., 2004). The use of boronic acids as building blocks facilitates the construction of complex molecular architectures through reversible condensation reactions, leading to macrocycles, cages, and polymers (Severin, 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 4-Methyl-1H-Indazole-5-Boronic Acid, reveals the presence of different resonance states under varying temperatures, illustrating the dynamic nature of these molecules. Nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations provide insights into the molecular structure and resonance states, contributing to our understanding of their chemical behavior (Dikmen, 2018).
Chemical Reactions and Properties
Boronic acids, including N-methylindole-5-boronic acid derivatives, are known for their versatility in chemical reactions. They can undergo reversible interactions with diols and Lewis bases, forming boronate esters or anions. These reversible covalent bonds are crucial for self-assembled molecular structures and sensor development, as they ensure the formation of thermodynamically stable structures and allow for error correction during assembly processes (Fujita et al., 2008).
Physical Properties Analysis
The electrochemical polymerization of indole derivatives, including those with methyl groups and boronic acid functionalities, in specific electrolytes can produce high-quality films with excellent fluorescence properties. This process highlights the influence of molecular structure on the physical properties of the synthesized materials, such as conductivity and thermal stability (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties of N-methylindole derivatives and boronic acids are significantly impacted by their molecular structure. For instance, the ability of boronic acids to form cyclic boronate esters with diols underlines their importance in sensing and assembly technologies. These interactions, driven by the acidity of boronic acids, are exploited in various applications, including the construction of sensors and separation systems (Bull et al., 2013).
科学的研究の応用
鈴木・宮浦カップリング
1-メチルインドール-5-ボロン酸は鈴木・宮浦カップリングの反応物質として使用されます . これは、医薬品化学において重要な化合物クラスであるビアリール化合物を合成するために使用される、パラジウム触媒クロスカップリング反応の一種です .
医薬品中間体
この化合物は、医薬品有効成分として機能し、医薬品中間体として使用されます . 医薬品中間体は、その後医薬品を製造するために使用される医薬品有効成分の製造において非常に重要です .
有機合成
1-メチルインドール-5-ボロン酸は、有機合成における原料としても使用されます . 有機合成とは、容易に入手可能な有機化合物から有機化合物を調製する方法であり、有機化学において非常に重要な側面です .
センシングアプリケーション
1-メチルインドール-5-ボロン酸などのボロン酸は、センシングアプリケーションを含むさまざまな研究分野でますます利用されています . ボロン酸は、ジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基と相互作用するため、さまざまなセンシングアプリケーションで有用です .
生物学的ラベリング
ボロン酸は、ジオールとの重要な相互作用により、生物学的ラベリングから . これは、特定の生物学的プロセスを追跡または示すために使用できる生化学の分野で特に役立ちます
Safety and Hazards
“N-Methylindole-5-boronic acid” is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
作用機序
Target of Action
The primary target of 1-Methylindole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by 1-Methylindole-5-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It’s known that the compound is involved in the sm cross-coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of 1-Methylindole-5-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry.
Action Environment
The action of 1-Methylindole-5-boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the efficacy of the reaction . Additionally, the stability of the compound can be influenced by factors such as pH and the presence of other reactive species.
生化学分析
Biochemical Properties
They are often involved in biochemical reactions, particularly in the context of medicinal chemistry and drug development .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 1-Methylindole-5-boronic acid in laboratory settings. It is known that the stability, degradation, and long-term effects of a compound on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 1-Methylindole-5-boronic acid in animal models .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that the transport and distribution of a compound can be influenced by various factors, including transporters and binding proteins .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function .
特性
IUPAC Name |
(1-methylindol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWDZJWBRYIJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374954 | |
| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192182-55-1 | |
| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



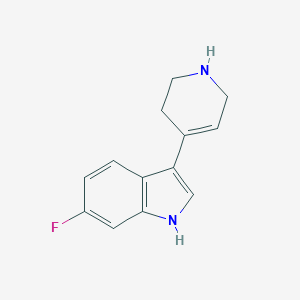
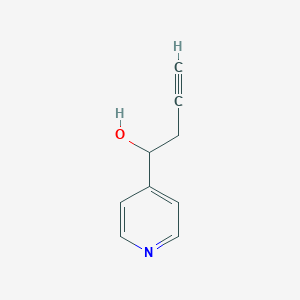



![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
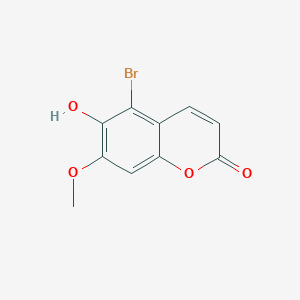
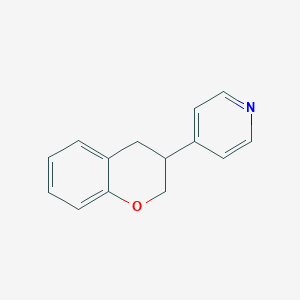
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
